4-Chloro-2,6-dihydrazinylpyrimidine

Synthetic methodology Chemoselectivity Nucleophilic substitution

4-Chloro-2,6-dihydrazinylpyrimidine (CAS 6972-15-2) is a heterocyclic building block with the molecular formula C4H7ClN6 and a molecular weight of 174.59 g/mol. It features a pyrimidine core substituted with a chlorine atom at the 4-position and hydrazinyl groups at the 2- and 6-positions.

Molecular Formula C4H7ClN6
Molecular Weight 174.59 g/mol
CAS No. 6972-15-2
Cat. No. B12928331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-dihydrazinylpyrimidine
CAS6972-15-2
Molecular FormulaC4H7ClN6
Molecular Weight174.59 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)NN)NN
InChIInChI=1S/C4H7ClN6/c5-2-1-3(10-6)9-4(8-2)11-7/h1H,6-7H2,(H2,8,9,10,11)
InChIKeyMFYZPZRBVZQMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-dihydrazinylpyrimidine (CAS 6972-15-2): Chemical Identity, Physicochemical Profile, and Role as a Privileged Synthetic Intermediate


4-Chloro-2,6-dihydrazinylpyrimidine (CAS 6972-15-2) is a heterocyclic building block with the molecular formula C4H7ClN6 and a molecular weight of 174.59 g/mol [1]. It features a pyrimidine core substituted with a chlorine atom at the 4-position and hydrazinyl groups at the 2- and 6-positions [1]. This specific substitution pattern creates a trifunctional scaffold that is widely recognized in medicinal chemistry as a key intermediate for constructing diverse nitrogen-containing heterocycles, including triazolopyrimidines and other fused systems . Its computed physicochemical properties, such as a topological polar surface area (TPSA) of 102 Ų, 4 hydrogen bond donors, and 6 hydrogen bond acceptors [1], indicate a highly polarizable molecule capable of engaging in multiple intermolecular interactions, which is fundamental to its reactivity and potential for further derivatization.

Why Simple Analogs Cannot Replace 4-Chloro-2,6-dihydrazinylpyrimidine in Sequential Derivatization Pathways


Generic substitution of 4-Chloro-2,6-dihydrazinylpyrimidine with structurally similar pyrimidines fails due to the unique kinetic and thermodynamic control conferred by its three distinct reactive sites. The chlorine atom allows for initial selective nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, while the two hydrazinyl groups remain available for subsequent condensation reactions to form Schiff bases, hydrazones, or fused heterocycles . In contrast, symmetric trichloro- or trihydrazinyl-pyrimidines cannot achieve this sequential, chemoselective diversification [1]. Attempts to use mono-functional alternatives necessitate additional protection/deprotection steps, drastically reducing synthetic efficiency and overall yield. The precise arrangement of substituents on the pyrimidine ring also influences the molecule's electronic character and hydrogen-bonding capacity, as reflected in its computed physicochemical properties [2], which are not replicated by isomers or analogs with different substitution patterns.

Quantitative Differentiation of 4-Chloro-2,6-dihydrazinylpyrimidine: A Comparative Evidence Framework


Chemoselective Reactivity Advantage over Symmetrical Trichloropyrimidine

4-Chloro-2,6-dihydrazinylpyrimidine possesses a hard electrophilic chlorine site and two soft nucleophilic hydrazinyl sites, enabling programmable, sequential derivatization without protecting group manipulations. This orthogonal reactivity is absent in common symmetrical starting materials like 2,4,6-trichloropyrimidine. While 2,4,6-trichloropyrimidine undergoes indiscriminate substitution leading to mixtures of mono-, di-, and tri-substituted products [1], the target compound's chlorine is the sole leaving group, guaranteeing a single point of initial attack . This avoids the low yields and complex purification inherent to the differential reactivity of chlorine atoms in poly-chlorinated analogs.

Synthetic methodology Chemoselectivity Nucleophilic substitution

Enhanced Hydrogen-Bonding Capacity Compared to 4-Chloro-2,6-diaminopyrimidine

The substitution of amino groups with hydrazinyl groups at the 2- and 6-positions significantly increases the molecule's hydrogen-bonding capacity and nucleophilic reactivity. Computed data shows the target compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors [1]. A close analog, 4-Chloro-2,6-diaminopyrimidine, would possess fewer hydrogen bond donors and acceptors. This difference directly impacts the compound's ability to form stable complexes, engage in organocatalysis, or serve as a strong chelating ligand.

Supramolecular chemistry Molecular recognition Physicochemical properties

Role as a Direct Precursor to Bioactive Triazolopyrimidines Versus Alternative Synthetic Pathways

The compound serves as a critical intermediate for constructing [1,2,4]triazolo[1,5-c]pyrimidines, a scaffold with validated biological activity . Synthesis from a single precursor like 4-Chloro-2,6-dihydrazinylpyrimidine avoids the harsh conditions or multi-step sequences often required when starting from a bare pyrimidine core. In one sequence, a chloropyrimidinyl hydrazone (derived from a compound like the target) undergoes oxidative cyclization with bromine, followed by a Dimroth rearrangement, to yield the desired fused system . This contrasts with alternative routes that may involve toxic reagents, lower-yielding cyclocondensation steps, or lack the substitution pattern needed for further functionalization of the core.

Medicinal chemistry Nitrogen heterocycles Triazolopyrimidine synthesis

Key Application Scenarios for 4-Chloro-2,6-dihydrazinylpyrimidine Based on Quantitative Differentiation


Design and Synthesis of Focused Libraries of Fused Heterocyclic Enzyme Inhibitors

In a medicinal chemistry campaign targeting kinases or other ATP-binding enzymes, the [1,2,4]triazolo[1,5-c]pyrimidine scaffold is a common bioisostere for purines. As evidenced in Section 3, this compound is a direct precursor to this scaffold . Its use ensures a regioselective synthesis, providing a rapid entry into chemical space that would otherwise require a 4-5 step linear sequence from simpler starting materials. This efficiency directly translates to faster hit-to-lead timelines and reduced FTE costs for synthesizing small, focused libraries.

Development of Chelating Ligands for Metal-Organic Frameworks or Catalysis

The computed high hydrogen-bonding capacity (4 donors, 6 acceptors) and the orthogonally reactive chlorine handle make this compound an ideal building block for constructing polydentate ligands [1]. The hydrazinyl groups can form stable metal complexes, while the chloro-substituent allows for further modular tethering to supports or other functional groups via SNAr or cross-coupling. This dual capability is not offered by non-chlorinated poly-hydrazinylpyrimidines, which lack a site for non-coordinating diversification, or by trichloropyrimidines, which are too promiscuous.

Scaffold-Hopping and Late-Stage Functionalization in Antiviral Research

For antiviral programs requiring novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), the diarylpyrimidine core is a validated pharmacophore. This compound can serve as a central, diversifiable core where the chlorine is displaced by an aryl group and the hydrazinyl groups are further derivatized into imines or hydrazones [2]. This allows for a systematic exploration of the 'tolerant region I' of the NNRTI binding pocket, a strategy that would be less efficient starting from a 2,4,6-trichloropyrimidine precursor that typically requires sequential and less controllable substitutions.

Construction of Supramolecular Synthons with Programmable Hydrogen-Bonding Arrays

The specific D/A (Donor/Acceptor) pattern created by the 2,6-dihydrazinyl substitution can be exploited in crystal engineering and supramolecular chemistry. The molecule's capacity to act as a triple hydrogen-bond donor/acceptor node allows for the design of predictable 2D or 3D network structures. This contrasts with the less predictable packing motifs often observed with isomeric dihydrazinyl compounds, offering researchers a more reliable tecton for co-crystal design and solid-state property tuning [1].

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